molecular formula C21H20N2O2 B12198429 (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12198429
M. Wt: 332.4 g/mol
InChI Key: OOJOXNGFGRWKME-JXMROGBWSA-N
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Description

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one is a complex organic compound that features a unique structure combining a methoxy-substituted tetrahydropyridoindole with a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyridoindole core, followed by the introduction of the methoxy group. The final step involves the formation of the phenylprop-2-en-1-one moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

(2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one include other methoxy-substituted tetrahydropyridoindoles and phenylprop-2-en-1-one derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

(E)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H20N2O2/c1-25-16-8-9-19-17(13-16)18-14-23(12-11-20(18)22-19)21(24)10-7-15-5-3-2-4-6-15/h2-10,13,22H,11-12,14H2,1H3/b10-7+

InChI Key

OOJOXNGFGRWKME-JXMROGBWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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